molecular formula C6H9N3O2 B2621152 (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 893762-29-3

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No. B2621152
CAS RN: 893762-29-3
M. Wt: 155.157
InChI Key: BDYOKCOSDFEZDZ-UHFFFAOYSA-N
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Description

“(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid” is an organic compound with the chemical formula C4H6N4O2 . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .


Synthesis Analysis

A common method for synthesizing “this compound” involves reacting 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, then heating to produce the corresponding triazole derivatives, and finally obtaining the final product through acid hydrolysis . In addition, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, which were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . The 1,2,4-triazole ring acts as an isostere of amide, ester, and carboxylic acid . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “this compound”, have been extensively studied for their diverse biological activities . They have shown promise in treating various diseases due to their ability to modulate various biological processes . The 1,2,4-triazole ring in these compounds can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 142.12 and a predicted density of 1.693±0.06 g/cm3 . It decomposes at a melting point of 220 °C, and its predicted boiling point is 546.9±52.0 °C .

Advantages and Limitations for Lab Experiments

The use of 5-EAT in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 5-EAT is that it is relatively easy to synthesize in a laboratory setting. In addition, it is relatively inexpensive to purchase, making it a cost-effective option for laboratory experiments. However, one of the main limitations of using 5-EAT is that its effects on biochemical and physiological processes are not fully understood, making it difficult to predict its effects in laboratory experiments.

Future Directions

The future of 5-EAT research is promising, with a number of potential applications in the fields of medicine and biotechnology. Further research is needed to better understand the biochemical and physiological effects of 5-EAT, as well as to develop new methods of synthesizing the compound. In addition, research is needed to explore the potential applications of 5-EAT in the treatment of a variety of diseases and conditions. Finally, research is needed to develop new methods of delivering 5-EAT to the body, such as through oral, topical, or injectable formulations.

Synthesis Methods

5-EAT can be produced in a laboratory setting through a number of different methods. The most common method involves the reaction of ethyl acetoacetate and hydrazine hydrate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of 5-EAT and 1-ethyl-2-methyl-4H-1,2,4-triazol-3-one, which can be separated by column chromatography. Other methods of producing 5-EAT include the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a base catalyst, such as sodium hydroxide, and the reaction of ethyl acetoacetate with sodium azide.

Scientific Research Applications

5-EAT has been the focus of many scientific studies due to its potential use in a variety of laboratory experiments. It has been used in studies of enzyme inhibition, as well as in the synthesis of other compounds. 5-EAT has also been used in studies of the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, 5-EAT has been used in the synthesis of a variety of compounds, including antibiotics, antifungals, and antiviral agents.

properties

IUPAC Name

2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-4-7-5(9-8-4)3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYOKCOSDFEZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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